2,2',4,4',5,5'-Hexachlorobiphenyl

Description

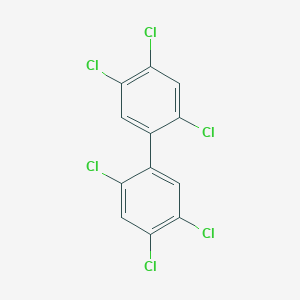

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-(2,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWHGTYKUMDIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032180 | |

| Record name | 2,2',4,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | 2,2',4,4',5,5'-Hexachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000343 [mmHg] | |

| Record name | 2,2',4,4',5,5'-Hexachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35065-27-1 | |

| Record name | PCB 153 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35065-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5,2',4',5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',5,5'-Hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRU0C9E32O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB-153): Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2',4,4',5,5'-Hexachlorobiphenyl, commonly known as PCB-153, is a prominent member of the polychlorinated biphenyl (B1667301) (PCB) class of persistent organic pollutants.[1] Due to its widespread environmental presence and bioaccumulative nature, PCB-153 is a subject of significant toxicological research. This technical guide provides a comprehensive overview of the chemical and physical properties of PCB-153, its molecular structure, and detailed experimental protocols for its analysis. Furthermore, it delves into the known biological and toxicological effects of this congener, with a focus on its interactions with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development.

Chemical Identity and Structure

This compound is a synthetic organochloride compound belonging to the polychlorinated biphenyls, which are organic compounds with at least two chlorine atoms attached to the biphenyl moiety.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1,2,4-trichloro-5-(2,4,5-trichlorophenyl)benzene[3] |

| CAS Number | 35065-27-1[3][4] |

| Molecular Formula | C₁₂H₄Cl₆[3] |

| Synonyms | PCB 153, 2,4,5,2',4',5'-Hexachlorobiphenyl[3] |

The structure of this compound consists of a biphenyl backbone where chlorine atoms are substituted at the 2, 2', 4, 4', 5, and 5' positions of the two phenyl rings.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0245372) [hmdb.ca]

- 2. Effects of in utero exposure to this compound on postnatal development and thyroid function in rat offspring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polychlorinated Biphenyls (PCB-153) and (PCB-77) absorption in human liver (HepG2) and kidney (HK2) cells in vitro: PCB levels and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PCB153 induces epileptic-like behaviors in zebrafish by disrupting the GABA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of PCB 153

Introduction: Polychlorinated biphenyls (PCBs) are a class of synthetic organochlorine compounds that were once widely used in various industrial applications due to their chemical stability and electrical insulating properties.[1] PCB 153, chemically known as 2,2',4,4',5,5'-Hexachlorobiphenyl, is one of the most persistent and commonly detected PCB congeners in environmental and biological samples.[2][3] Its prevalence and toxicological significance make it a subject of intense interest for researchers, toxicologists, and drug development professionals. This guide provides a comprehensive overview of the core physical, chemical, and toxicological properties of PCB 153, including detailed experimental protocols and the visualization of its impact on cellular signaling pathways.

Section 1: Physical and Chemical Properties

PCB 153 is a solid, highly lipophilic compound, characterized by its low water solubility and high octanol-water partition coefficient, which contributes to its bioaccumulation in the fatty tissues of organisms.[3][4] Like other PCBs, it is chemically very inert and stable against hydrolysis and oxidation.[1][3]

Data Presentation: Core Properties

The following table summarizes the key quantitative physical and chemical properties of PCB 153, compiled from various scientific databases and literature.

| Property | Value | Source(s) |

| IUPAC Name | 2,2',4,4',5,5'-Hexachloro-1,1'-biphenyl | [3] |

| Molecular Formula | C₁₂H₄Cl₆ | [5][6] |

| Molecular Weight | 360.88 g/mol | [2][5][6] |

| Appearance | Solid | [3][4] |

| Melting Point | 103 - 104 °C | [6][7] |

| Boiling Point | 396.2 ± 37.0 °C (at 760 mmHg) | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Water Solubility | 0.86 - 0.91 µg/L (at 25 °C) | [2][6] |

| Vapor Pressure | 3.43 x 10⁻⁶ - 3.80 x 10⁻⁷ mmHg (at 25 °C) | [2][3][6] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.72 - 6.90 | [6][7] |

| Henry's Law Constant | 2.30 x 10⁻⁵ atm·m³/mol | [2] |

Section 2: Experimental Protocols

Accurate determination of PCB 153 properties and concentrations in various matrices requires precise experimental methodologies. Below are detailed protocols for key analytical procedures.

Protocol 1: Quantification of PCB 153 via Gas Chromatography

High-resolution capillary gas chromatography is the standard method for separating and quantifying PCB congeners.[3]

Methodology:

-

Instrumentation: A gas chromatograph equipped with a ⁶³Ni electron capture detector (ECD) is used. A 50-meter coated fused silica (B1680970) capillary column is employed for the separation of PCB isomers and congeners.[2][3]

-

Sample Injection: A 1 µl sample solution is injected in splitless mode.[8] The injector temperature is maintained at 270 °C.[3]

-

Chromatographic Separation: The oven temperature is programmed to ramp at a rate of 1.0 °C/min from an initial temperature of 100 °C up to 240 °C to ensure separation of the various congeners.[2][3]

-

Detection: The detector temperature is maintained at 330 °C.[3]

-

Quantification: External standard calibration is used for quantification. An average response factor is generated from a five-point calibration curve using a standard solution (e.g., Aroclor 1260) over a concentration range of 0.1 to 1 µg/mL.[8]

Protocol 2: Determination of Octanol-Water Partition Coefficient (Kₒw)

The slow-stirring method is a reliable technique for measuring the Kₒw of hydrophobic compounds like PCBs, as it minimizes the formation of microemulsions that can interfere with results.[9][10]

Methodology:

-

System Preparation: A solution of octanol (B41247) and water is prepared, and the PCB congener is introduced. The octanol phase represents an organic or lipid environment, while the water represents an aqueous environment.[9]

-

Equilibration: The mixture is slow-stirred for a sufficient period to allow the PCB to partition between the two phases and reach equilibrium.[10]

-

Phase Separation: After equilibration, the octanol and water phases are carefully separated.

-

Concentration Analysis: The concentration of the PCB in the octanol phase (Cₒ) is precisely measured using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).[9]

-

Calculation: The concentration in the aqueous phase (Cₑ) is calculated using mass balance equations based on the total initial amount of PCB added and the measured concentration in the octanol phase.[9] The Kₒw is then calculated as the ratio of the concentration in the octanol phase to the concentration in the water phase (Kₒw = Cₒ / Cₑ).[9]

Visualization: General Workflow for PCB Analysis

The following diagram illustrates the typical workflow for the analysis of PCBs in environmental or biological samples.

Caption: A flowchart of the standard procedure for analyzing PCB samples.

Section 3: Toxicological Effects and Signaling Pathways

PCB 153 is a non-dioxin-like PCB, meaning it does not primarily exert its toxicity through the aryl hydrocarbon receptor (AhR). Instead, it disrupts other critical cellular signaling pathways, contributing to metabolic and immune dysregulation.

Disruption of Leptin Signaling

Studies on adipocytes (fat cells) have shown that PCB 153 can induce a state of "leptin resistance," a metabolic alteration associated with obesity.[11][12] It interferes with the JAK/STAT pathway, which is central to leptin signaling.

Mechanism:

-

PCB 153 exposure leads to an increase in the expression of Protein Tyrosine Phosphatase 1B (PTP1B) and Suppressor of Cytokine Signaling 3 (SOCS3).[11][13]

-

PTP1B and SOCS3 are negative regulators that inhibit the leptin receptor and its associated Janus kinase 2 (JAK2).[11]

-

This inhibition prevents the phosphorylation and activation of the downstream Signal Transducer and Activator of Transcription 3 (STAT3).[11][13]

-

The impairment of this pathway is linked to a reduction in the activation of the AMPK/ACC pathway, ultimately leading to increased lipid accumulation in the cells.[11][12]

Caption: PCB 153 upregulates SOCS3 and PTP1B, inhibiting the leptin signaling pathway.

Disruption of EGFR Signaling

PCB 153 has also been shown to disrupt hepatic Epidermal Growth Factor Receptor (EGFR) signaling in both human and murine hepatocyte models.[14]

Mechanism:

-

In cell culture experiments, co-exposure to PCB 153 and EGF results in a significant reduction in the phosphorylation of EGFR.[14]

-

This inhibition of the receptor's activation prevents the downstream signaling cascade.

-

Consequently, the phosphorylation of critical downstream effectors, such as Akt and mTOR, is diminished.[14] This disruption can interfere with crucial cellular processes regulated by EGFR, including cell growth, proliferation, and metabolism.

Caption: PCB 153 inhibits the phosphorylation and activation of the EGFR receptor.

References

- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. This compound | C12H4Cl6 | CID 37034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Polychlorinated Biphenyls - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Table 4-7, Physical and Chemical Properties of Several Congeners of Polychlorinated Biphenyls - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. PCB-153 [stenutz.eu]

- 8. researchgate.net [researchgate.net]

- 9. scholars.unh.edu [scholars.unh.edu]

- 10. Partitioning of polychlorinated biphenyls in octanol/water, triolein/water, and membrane/water systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polychlorinated biphenyls (PCB 101, PCB 153 and PCB 180) alter leptin signaling and lipid metabolism in differentiated 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. Polychlorinated Biphenyls Disrupt Hepatic Epidermal Growth Factor Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Environmental Journey and Biological Impact of PCB 153: A Technical Guide

An in-depth examination of the sources, environmental fate, and toxicological pathways of the persistent organic pollutant, 2,2',4,4',5,5'-hexachlorobiphenyl (PCB 153), this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its environmental and biological interactions. This document details analytical and experimental protocols, presents quantitative data on environmental concentrations, and visualizes key toxicological pathways.

Introduction to PCB 153

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties. PCB 153 is one of the most persistent and bioaccumulative congeners among the 209 possible PCBs. Its widespread presence in the environment, even in remote regions, and its potential for adverse health effects make it a subject of significant scientific interest. This guide focuses on the environmental sources, fate, and the molecular mechanisms of toxicity associated with PCB 153.

Environmental Sources of PCB 153

The environmental presence of PCB 153 is a result of both direct and indirect release into the environment.

2.1 Primary Sources: Historically, the primary sources of PCB 153 were industrial. It was a component of commercial PCB mixtures, such as Aroclors, used as dielectric fluids in transformers and capacitors, as plasticizers in paints and sealants, and in carbonless copy paper.[1] Although the production of PCBs has been banned in most countries for decades, old electrical equipment and building materials can still be sources of leakage into the environment.[2]

2.2 Secondary Sources: A significant ongoing source of PCB 153 is the re-emission from environmental reservoirs where it has accumulated over time. These "secondary sources" include contaminated soils, sediments, and water bodies.[3] Temperature changes and other environmental factors can lead to the volatilization of PCB 153 from these reservoirs back into the atmosphere, contributing to its long-range transport.[3]

2.3 Unintentional Production: PCB 153 can also be unintentionally formed and released from several anthropogenic sources, including waste incinerators, cement kilns, and other metallurgical industries.[1]

Environmental Fate and Transport of PCB 153

The physicochemical properties of PCB 153, particularly its low water solubility, high lipophilicity, and resistance to degradation, govern its behavior in the environment.

3.1 Persistence and Degradation: PCB 153 is highly resistant to both abiotic and biotic degradation.[4] Its chemical structure, with chlorine atoms at the 2,2',4,4',5,5' positions, makes it less susceptible to microbial degradation compared to less chlorinated congeners.[5] Photodegradation in the atmosphere or water can occur but is a slow process.[6]

3.2 Bioaccumulation and Biomagnification: Due to its high lipophilicity, PCB 153 readily partitions into the fatty tissues of living organisms.[4] This leads to its bioaccumulation in individual organisms and biomagnification as it moves up the food chain. Consequently, top predators, including marine mammals and humans, can have significantly higher concentrations of PCB 153 than the surrounding environment.[2][7]

3.3 Long-Range Environmental Transport: PCB 153 is semi-volatile, allowing it to undergo long-range atmospheric transport.[8][9] It can be transported over vast distances in the atmosphere, either in the gas phase or adsorbed to airborne particles.[8] This process of atmospheric deposition and re-volatilization, often referred to as the "grasshopper effect," has led to the contamination of remote ecosystems like the Arctic, far from its original sources.[8]

Quantitative Data on Environmental Concentrations of PCB 153

The following tables summarize reported concentrations of PCB 153 in various environmental matrices. These values can vary significantly based on location, proximity to historical sources, and the specific characteristics of the ecosystem.

Table 1: PCB 153 Concentrations in Abiotic Environmental Matrices

| Environmental Matrix | Location | Concentration Range | Units | Citation(s) |

| Air | Arctic (Zeppelin Station) | 0.06 (mean) | pg/m³ | [10] |

| Air | North Atlantic | 3.7 - 220 (for ΣICES PCBs) | pg/m³ | [11] |

| Seawater (dissolved) | North Atlantic | <1 (for Σ6PCBs) | pg/L | [12] |

| Sediment | Pearl River Delta, China | 19.8 - 111 (for Σ7PCBs) | µg/kg | [13][14] |

| Sediment | Great Lakes | Total accumulation of ~300 tonnes (for total PCBs) | tonnes | [15][16] |

Table 2: PCB 153 Concentrations in Biotic Matrices

| Biotic Matrix | Organism/Population | Location | Concentration Range | Units | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | Marine Mammals (blubber) | Seals and Killer Whales | West Antarctica | 247 - 1,598 (Killer Whale) | ng/g lipid |[7][8] | | Fish (muscle) | Herring | Baltic Sea | 15 - 125 (for CB-153) | ng/g lipid |[17] | | Human Adipose Tissue | General Population | Poland | 1.2 - 1.5 (for total PCBs) | µg/g fat |[18] | | Human Milk | Mothers | Varna, Bulgaria | 32.7 (mean for total PCBs) | ng/g lipid |[5][19] | | Human Milk | Mothers | Dobrich, Bulgaria | 22.5 (mean for total PCBs) | ng/g lipid |[19] | | Human Milk | Mothers | Finland and Northern Russia | Varies by region | ng/g lipid |[4] |

Toxicological Effects and Signaling Pathways

PCB 153 is a non-dioxin-like PCB, meaning it does not bind with high affinity to the aryl hydrocarbon receptor (AhR) in the same way as dioxin-like PCBs. However, it exerts its toxicity through other mechanisms, including the disruption of intracellular signaling pathways.

5.1 Aryl Hydrocarbon Receptor (AhR) Pathway: While not a potent AhR agonist, some studies suggest that PCB 153 can induce AhR expression, potentially contributing to inflammatory responses.[15][20][21] The classical AhR signaling pathway involves the binding of a ligand to the AhR in the cytoplasm, followed by its translocation to the nucleus, dimerization with the AhR nuclear translocator (ARNT), and binding to dioxin-responsive elements (DREs) on DNA. This leads to the transcriptional activation of target genes, such as cytochrome P450 1A1 (CYP1A1).[22][23]

5.2 Ryanodine (B192298) Receptor (RyR) and Calcium Signaling: A key mechanism of PCB 153 neurotoxicity is its interaction with ryanodine receptors (RyRs), which are intracellular calcium release channels.[24][25] PCB 153 can sensitize RyRs, leading to an increased release of calcium from the endoplasmic reticulum.[25] This disruption of calcium homeostasis can have profound effects on neuronal development and function.[24]

5.3 Other Toxicological Effects: Exposure to PCB 153 has been associated with a range of other adverse health effects, including developmental neurotoxicity, endocrine disruption, and potential carcinogenic effects.[24][26] It can also induce oxidative stress and DNA damage.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PCB 153.

6.1 Analysis of PCB 153 in Environmental Samples

The determination of PCB 153 concentrations in environmental matrices typically involves extraction, cleanup, and instrumental analysis by gas chromatography-mass spectrometry (GC-MS). EPA Method 1668 is a high-resolution method suitable for the analysis of all 209 PCB congeners.[12][18][27]

6.1.1 Sample Extraction

-

Soxhlet Extraction (for solid and tissue samples):

-

Homogenize the sample (e.g., soil, sediment, or fish tissue).

-

Mix the homogenized sample with a drying agent like anhydrous sodium sulfate.

-

Place the mixture in a thimble and extract with a suitable solvent (e.g., hexane/acetone) in a Soxhlet apparatus for 16-24 hours.

-

-

Accelerated Solvent Extraction (ASE) (for solid and tissue samples):

6.1.2 Extract Cleanup

To remove interfering compounds, the extract is subjected to a cleanup procedure.

-

Silica (B1680970) Gel and Florisil Column Chromatography:

6.1.3 Instrumental Analysis by GC-MS/MS

-

Concentrate the cleaned extract to a final volume.

-

Inject an aliquot into a high-resolution gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

-

Use a capillary column suitable for PCB congener separation (e.g., SPB-octyl).[12][18]

-

Set the GC oven temperature program to achieve separation of PCB 153 from other congeners.

-

Operate the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and selective detection of PCB 153.

6.2 Aryl Hydrocarbon Receptor (AhR) Activation Assay

This assay determines the ability of a compound to activate the AhR signaling pathway, often using a luciferase reporter gene.[2][7][15][22][23]

-

Culture a suitable cell line (e.g., a hepatoma cell line) that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of a DRE-containing promoter.[7][15]

-

Expose the cells to various concentrations of PCB 153 or a positive control (e.g., TCDD) for a specified period (e.g., 24 hours).[7]

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer. An increase in luminescence indicates activation of the AhR pathway.[7]

6.3 Ryanodine Receptor (RyR) Binding Assay

This assay measures the binding of a substance to the ryanodine receptor, often using a radiolabeled ligand like [3H]ryanodine.[20][25][32][33][34]

-

Isolate microsomes containing RyRs from a suitable tissue source (e.g., skeletal or cardiac muscle).[25]

-

Incubate the microsomes with [3H]ryanodine in the presence and absence of various concentrations of PCB 153.[25][34]

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound [3H]ryanodine using liquid scintillation counting. An increase in [3H]ryanodine binding suggests that PCB 153 sensitizes the RyR channel.[32]

6.4 Alkaline Comet Assay for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8][10][16][24][35]

-

Expose cells in culture to PCB 153 for a defined period.

-

Embed the cells in a low-melting-point agarose (B213101) on a microscope slide.[16][24]

-

Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the nucleoid.[16][24]

-

Subject the slides to electrophoresis under alkaline conditions (pH > 13). This unwinds the DNA and allows broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."[8][16]

-

Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.[10]

6.5 Real-Time Quantitative PCR (qPCR) for Gene Expression

qPCR is used to measure the expression levels of specific genes, such as AhR and CYP1A1, in response to PCB 153 exposure.[1][36][37][38][39]

-

Expose cells or tissues to PCB 153.

-

Reverse transcribe the RNA into complementary DNA (cDNA).[36][38]

-

Perform PCR using primers specific for the target genes (e.g., AhR, CYP1A1) and a reference gene (e.g., GAPDH, RPS18).[1][38]

-

Monitor the amplification of the PCR product in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.[38]

-

Calculate the relative expression of the target genes in treated versus control samples after normalization to the reference gene.[38]

Visualizations of Pathways and Workflows

7.1 Signaling Pathways

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PCB 153.

References

- 1. researchgate.net [researchgate.net]

- 2. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. amap.no [amap.no]

- 5. Levels of Indicator polychlorinated biphenyls in human milk from Varna region, Bulgaria [journal-imab-bg.org]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Modified Alkaline Comet Assay for Measuring DNA Repair Capacity in Human Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. rndsystems.com [rndsystems.com]

- 11. analiticaweb.com.br [analiticaweb.com.br]

- 12. esslabshop.com [esslabshop.com]

- 13. Residual Distribution and Risk Assessment of Polychlorinated Biphenyls in Surface Sediments of the Pearl River Delta, South China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Helcom : PCB concentrations in fish muscle [archive.iwlearn.net]

- 18. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 19. researchgate.net [researchgate.net]

- 20. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses [apps.ecology.wa.gov]

- 22. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]

- 23. Cell-based assays for identification of aryl hydrocarbon receptor (AhR) activators [escholarship.org]

- 24. Video: In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver [jove.com]

- 25. researchmap.jp [researchmap.jp]

- 26. nemc.us [nemc.us]

- 27. epa.gov [epa.gov]

- 28. assets.fishersci.com [assets.fishersci.com]

- 29. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. unitedchem.com [unitedchem.com]

- 32. Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. creative-diagnostics.com [creative-diagnostics.com]

- 36. Transgenic Overexpression of Aryl Hydrocarbon Receptor Repressor (AhRR) and AhR-Mediated Induction of CYP1A1, Cytokines, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 37. RT-PCR quantification of AHR, ARNT, GR, and CYP1A1 mRNA in craniofacial tissues of embryonic mice exposed to 2,3,7,8-tetrachlorodibenzo-p-dioxin and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Daytime Restricted Feeding Modifies the Temporal Expression of CYP1A1 and Attenuated Damage Induced by Benzo[a]pyrene in Rat Liver When Administered before CYP1A1 Acrophase - PMC [pmc.ncbi.nlm.nih.gov]

- 39. salvestrol-cancer.com [salvestrol-cancer.com]

An In-depth Technical Guide to the Endocrine-Disrupting Effects of 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2',4,4',5,5'-Hexachlorobiphenyl, commonly known as PCB 153, is a persistent and bioaccumulative environmental contaminant with well-documented endocrine-disrupting properties. As one of the most prevalent PCB congeners found in environmental and biological samples, understanding its toxicological profile is of paramount importance for human health risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the endocrine-disrupting effects of PCB 153, focusing on its interactions with the thyroid hormone system, estrogen and androgen signaling pathways, and steroidogenesis. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a synthesis of quantitative data to facilitate a deeper understanding of its mechanisms of action.

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were widely used in various industrial applications until their production was banned in many countries due to their environmental persistence and adverse health effects.[1] PCB 153 is a di-ortho-substituted, non-coplanar congener that is highly resistant to metabolic degradation, leading to its accumulation in the food chain and in human tissues, particularly adipose tissue.[1][2] Its chemical stability and lipophilicity contribute to its long biological half-life and the potential for chronic exposure.

The endocrine system is a primary target for the toxic effects of PCB 153. This compound can interfere with the synthesis, transport, metabolism, and action of various hormones, leading to a wide range of physiological and developmental abnormalities.[1][3] This guide will delve into the specific endocrine-disrupting mechanisms of PCB 153, providing researchers and drug development professionals with the necessary technical information to design and interpret studies aimed at elucidating its effects and developing potential countermeasures.

Effects on the Thyroid Hormone System

PCB 153 is a well-established disruptor of thyroid hormone homeostasis.[3] It impacts multiple levels of the hypothalamic-pituitary-thyroid (HPT) axis, from hormone synthesis and transport to metabolism and receptor signaling.

Mechanism of Action

The primary mechanisms by which PCB 153 disrupts the thyroid system include:

-

Inhibition of Thyroid Hormone Synthesis: PCB 153 can interfere with the function of key proteins involved in the synthesis of thyroid hormones, such as the sodium-iodide symporter (NIS) and thyroid peroxidase (TPO).[4]

-

Competition for Thyroid Hormone Transport Proteins: PCB 153 and its metabolites can bind to thyroid hormone transport proteins, such as transthyretin (TTR), displacing thyroxine (T4) and leading to its increased clearance from the bloodstream.

-

Induction of Hepatic Glucuronidation: PCB 153 can induce the activity of UDP-glucuronosyltransferases (UGTs) in the liver, which are enzymes responsible for the glucuronidation and subsequent excretion of thyroid hormones, thereby lowering circulating T4 levels.[3]

-

Alteration of Deiodinase Activity: PCB 153 can modulate the activity of deiodinases, the enzymes that convert T4 to the more biologically active triiodothyronine (T3).[3][5]

Quantitative Data

The following table summarizes the quantitative effects of PCB 153 on the thyroid hormone system from various in vivo studies.

| Animal Model | Dose | Route of Administration | Duration | Observed Effects | Reference |

| Sprague-Dawley Rats | 4, 16, 32 mg/kg/day | Intraperitoneal | 5 days | Decreased serum total T4, total T3, and TRH. No change in TSH. | [3] |

| Sprague-Dawley Rats | 16, 64 mg/kg/day | Oral (gavage) | Gestational days 10-16 | Dose-dependent decrease in plasma T4 and T3 in offspring. No change in TSH. | [6] |

| Sprague-Dawley Rats | 0.05, 0.5, 5.0, 50 ppm in diet | Oral | 13 weeks | Dose-dependent histological changes in the thyroid. |

Signaling Pathway

Effects on Estrogen and Androgen Signaling

PCB 153 exhibits complex interactions with sex hormone signaling pathways, acting as both an anti-estrogen and a weak androgen antagonist. These activities can disrupt reproductive function and development.

Estrogen Receptor Signaling

PCB 153 generally exhibits anti-estrogenic activity. In vitro studies have shown that it can inhibit 17β-estradiol (E2)-induced cell proliferation and reporter gene expression.[7][8]

| Assay Type | Cell Line | PCB 153 Concentration | Observed Effect | Reference |

| Cell Proliferation | MCF-7 | 1 and 10 µM | Significant inhibition of cell growth. | [7] |

| Reporter Gene (ERE-tk-CAT) | MCF-7 | 1, 5, 10 µM | Dose-dependent decrease of E2-induced CAT activity. | [8] |

| Cell Proliferation | MCF-7 | 0.1, 0.5, 1 µM | Stimulatory effect on basal cell proliferation. | [4] |

Androgen Receptor Signaling

Studies have shown that PCB 153 can act as a partial antagonist of the androgen receptor (AR), reducing the transcriptional activation induced by dihydrotestosterone (B1667394) (DHT).[9]

| Assay Type | Cell Line | PCB 153 Concentration | Observed Effect | Reference |

| Reporter Gene (Luciferase) | PC-3 LUC(AR+) | 1 µM | Reduced DHT (50 pM) stimulation by about 50%. | [9] |

Signaling Pathway

Effects on Steroidogenesis

PCB 153 can modulate the production of steroid hormones by altering the expression and activity of key steroidogenic enzymes.

Mechanism of Action

In vitro studies using the H295R human adrenocortical carcinoma cell line, a model for steroidogenesis, have shown that PCB 153 can alter the secretion of several steroid hormones, including testosterone (B1683101) and estradiol.[10] It can also affect the expression of genes involved in steroid synthesis, such as StAR (Steroidogenic Acute Regulatory Protein) and various cytochrome P450 enzymes.[11]

Quantitative Data

| Cell Line | PCB 153 Concentration | Observed Effects on Hormone Production | Observed Effects on Gene Expression | Reference |

| H295R | 40 pM - 4 µM | Significantly reduced testosterone. Increased estradiol-17β. | Increased CYP11B2 mRNA. | [10] |

| Chicken ovarian follicles | 100 ng/ml | Elevated oLH-stimulated E2 secretion. | Increased basal expression of StAR and HSD3B in YF follicles. | [11] |

Experimental Workflow

Experimental Protocols

In Vitro Assays

This assay is used to assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS). Prior to the assay, cells are cultured in a medium containing charcoal-dextran-stripped FBS to remove endogenous steroids.

-

Experimental Setup: Cells are seeded in multi-well plates and allowed to attach. They are then treated with a range of concentrations of PCB 153, with or without a fixed concentration of 17β-estradiol (E2) as a positive control.

-

Proliferation Measurement: After a defined incubation period (e.g., 6 days), cell proliferation is assessed using various methods such as sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

-

Data Analysis: The proliferation of treated cells is compared to that of vehicle-treated controls and E2-treated positive controls.

This assay measures the ability of a compound to activate or inhibit the androgen receptor.

-

Cell Line: A suitable cell line that does not endogenously express AR (e.g., Chinese Hamster Ovary - CHO) is transiently co-transfected with an AR expression vector and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase or CAT).

-

Experimental Setup: Transfected cells are exposed to various concentrations of PCB 153 in the presence or absence of a known AR agonist like dihydrotestosterone (DHT).

-

Reporter Gene Activity Measurement: After incubation, cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

Data Analysis: The results are expressed as a percentage of the maximal response induced by the AR agonist alone. An IC50 value can be calculated for antagonistic effects.[5]

This assay evaluates the effects of chemicals on the production of steroid hormones.

-

Cell Culture: H295R cells are cultured in a suitable medium.

-

Experimental Setup: Cells are plated in multi-well plates and, after an acclimation period, exposed to a range of concentrations of PCB 153 for 48 hours.

-

Hormone Measurement: The culture medium is collected, and the concentrations of various steroid hormones (e.g., testosterone, estradiol, progesterone, cortisol) are measured using methods like ELISA or LC-MS/MS.

-

Gene Expression Analysis: Cells can be lysed to extract RNA for analysis of the expression of key steroidogenic genes by qPCR.

-

Cell Viability: A cell viability assay is performed to ensure that the observed effects on hormone production are not due to cytotoxicity.

In Vivo Animal Studies

-

Animal Model: Sprague-Dawley rats are a commonly used model for studying the endocrine-disrupting effects of PCBs.

-

Dosing: PCB 153 is typically administered orally (gavage or in diet) or via intraperitoneal injection. Dosing regimens can be acute, subchronic, or chronic, and can target specific developmental windows (e.g., prenatal or postnatal exposure).

-

Endpoints: A variety of endpoints are assessed, including:

-

Hormone Levels: Serum or plasma levels of thyroid hormones (T4, T3, TSH), sex steroids (testosterone, estradiol), and other relevant hormones are measured.

-

Organ Weights: The weights of endocrine-sensitive organs such as the thyroid, testes, ovaries, and uterus are recorded.

-

Histopathology: Tissues are examined for any pathological changes.

-

Gene and Protein Expression: The expression of key genes and proteins in target tissues is analyzed.

-

-

Analytical Methods: Hormone levels are typically measured by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). PCB concentrations in tissues are determined by gas chromatography-mass spectrometry (GC-MS).

Metabolism of PCB 153

While PCB 153 is highly resistant to metabolism, some biotransformation does occur, primarily through hydroxylation mediated by cytochrome P450 enzymes.[12] The resulting hydroxylated metabolites (OH-PCBs) can also exhibit endocrine-disrupting activity, sometimes with greater potency than the parent compound. For example, certain OH-PCBs have been shown to bind to the estrogen receptor and transthyretin. The formation and biological activity of these metabolites are important considerations in the overall toxicological assessment of PCB 153.

Conclusion

This compound (PCB 153) is a potent endocrine disruptor with multifaceted effects on the thyroid and steroid hormone systems. Its anti-estrogenic and weak anti-androgenic activities, coupled with its ability to interfere with steroidogenesis and disrupt thyroid hormone homeostasis, underscore the significant health risks associated with exposure to this persistent environmental contaminant. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the mechanisms of PCB 153 toxicity and to develop strategies to mitigate its adverse effects. A thorough understanding of its endocrine-disrupting properties is crucial for regulatory decision-making and for safeguarding human and environmental health.

References

- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. fnw.ratcatinc.com [fnw.ratcatinc.com]

- 4. Comparison of combinatory effects of PCBs (118, 138, 153 and 180) with 17 beta-estradiol on proliferation and apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of highly bioaccumulated polychlorinated biphenyl congeners on estrogen and androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PCB153 disrupts thyroid hormone homeostasis by affecting its biosynthesis, biotransformation, feedback regulation, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Effects of Aroclors and individual PCB congeners on activation of the human androgen receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Three structurally different polychlorinated biphenyl congeners (Pcb 118, 153, and 126) affect hormone production and gene expression in the human H295R in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of PCB 126 and PCB 153 on secretion of steroid hormones and mRNA expression of steroidogenic genes (STAR, HSD3B, CYP19A1) and estrogen receptors (ERα, ERβ) in prehierarchical chicken ovarian follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

The Unseen Ascent: A Technical Guide to the Bioaccumulation and Biomagnification of PCB 153 in Aquatic Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Polychlorinated biphenyl (B1667301) (PCB) 153, a persistent and bioaccumulative congener, poses a significant and enduring threat to the health of aquatic ecosystems. Its lipophilic nature drives its accumulation in the fatty tissues of organisms, leading to a progressive increase in concentration at higher trophic levels—a phenomenon known as biomagnification. This technical guide provides an in-depth analysis of the bioaccumulation and biomagnification of PCB 153, offering quantitative data, detailed experimental protocols, and visualizations of the key processes involved.

Quantitative Data on PCB 153 Bioaccumulation

The lipophilicity of PCBs results in their bioconcentration in living organisms and subsequent biomagnification through both terrestrial and aquatic food chains.[1] PCB 153 is frequently one of the most detected congeners in aquatic biota.[2][3] The concentration of PCB 153 varies significantly across different species and trophic levels, as illustrated in the following tables.

| Organism/Matrix | Trophic Level | Concentration of PCB 153 (ng/g lipid weight, unless otherwise specified) | Location | Reference |

| Zooplankton | Low | Data not consistently available in search results | ||

| Herring (muscle) | Mid | Median: 10.6 (range: 0.9–102) | Norwegian Marine Environment | [4] |

| Cod (liver) | High | Median: 71.5 (range: 3.1–5934) | Norwegian Marine Environment | [4] |

| Fish (general) | Varies | ΣPCBs varied from 1.36 to 36.75 ng/g wet weight | Zhoushan Fishing Ground, China | [5] |

| Birds (eggs) | High | ΣPCBs ranged from 71.0–519.1 ng/g lw | Qilianyu Island, South China Sea | [3] |

Trophic Magnification Factors (TMFs) for PCB 153

Trophic Magnification Factors (TMFs) quantify the rate at which a contaminant concentration increases per trophic level. A TMF value greater than 1 indicates that the contaminant is biomagnifying.

| Ecosystem | Trophic Magnification Factor (TMF) | Reference |

| Lake Mergozzo, Northern Italy | 6 ± 7 | [2] |

| Zhoushan Fishing Ground, China | 1.15 to 9.72 (for various PCBs, including 153) | [5] |

Experimental Protocols for PCB 153 Analysis

The accurate quantification of PCB 153 in environmental and biological samples is critical for assessing its bioaccumulation and biomagnification. The following sections detail the standard methodologies employed in these analyses.[6]

Sample Collection and Preparation

-

Biota: Samples of aquatic organisms are collected, and tissues with high lipid content, such as muscle, liver, and adipose tissue, are often targeted for analysis.[7] Samples are typically frozen until analysis to prevent degradation.

-

Water: Water samples are collected in clean, pre-rinsed glass bottles. Both dissolved and particulate-bound PCBs are often measured.[8]

-

Sediment: Sediment samples are collected using core samplers or grabs and are often homogenized before extraction.

Extraction

The goal of extraction is to separate the PCBs from the sample matrix. Common techniques include:

-

Soxhlet Extraction: A classic and robust method for solid samples, involving continuous extraction with an organic solvent (e.g., hexane) over several hours.[6]

-

Solid-Phase Extraction (SPE): A technique where PCBs in a liquid sample are adsorbed onto a solid sorbent, then eluted with a small volume of solvent.[6]

-

Liquid-Liquid Extraction: Used for water samples, where PCBs are partitioned from the aqueous phase into an immiscible organic solvent like dichloromethane.[9]

Cleanup

Crude extracts often contain co-extracted substances (e.g., lipids, pigments) that can interfere with instrumental analysis. Cleanup procedures are essential to remove these interferences.

-

Gel Permeation Chromatography (GPC): Separates PCBs from larger molecules like lipids based on size.

-

Adsorption Chromatography: Uses materials like silica (B1680970) gel or Florisil to separate PCBs from other compounds based on polarity.[10] A common approach involves applying the sample to a column and eluting with solvents of increasing polarity. For instance, hexane (B92381) can be used to elute PCBs, while more polar solvents elute more polar interfering compounds.[10]

Instrumental Analysis

-

Gas Chromatography (GC): The primary technique for separating individual PCB congeners. High-resolution capillary columns are essential for resolving the complex mixture of PCBs.[6]

-

Electron Capture Detector (ECD): A highly sensitive detector for halogenated compounds like PCBs, making it a common choice for their analysis.[11]

-

Mass Spectrometry (MS): Provides definitive identification and quantification of PCB congeners based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) offers the highest level of specificity.[12]

The general workflow for PCB analysis is depicted below.

Visualizing the Dynamics of PCB 153 in Aquatic Ecosystems

The following diagrams illustrate the key processes of PCB 153 biomagnification and a potential molecular mechanism of its toxicity.

Biomagnification of PCB 153 in an Aquatic Food Web

This diagram shows the progressive increase in PCB 153 concentration at successively higher trophic levels in a typical aquatic food web.

Potential Molecular Mechanism of PCB 153-Induced Toxicity

Exposure to certain PCBs can lead to the generation of reactive oxygen species (ROS), which can cause cellular damage.[13][14] This diagram illustrates a simplified potential pathway for PCB 153-induced oxidative stress.

Conclusion

PCB 153 continues to be a significant environmental contaminant, with its properties of persistence and lipophilicity driving its bioaccumulation and biomagnification in aquatic ecosystems. The quantitative data clearly demonstrate the increasing concentrations of PCB 153 at higher trophic levels, posing a risk to top predators. Understanding the detailed experimental protocols for its detection and quantification is crucial for accurate monitoring and risk assessment. Furthermore, visualizing the processes of biomagnification and the potential molecular mechanisms of toxicity provides a clearer understanding of the threat posed by this compound. Continued research and monitoring are essential to manage the long-term impacts of PCB 153 on aquatic life and, ultimately, human health.

References

- 1. TOXICOKINETICS OF CHIRAL POLYCHLORINATED BIPHENYLS ACROSS DIFFERENT SPECIES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Modelling PCB-153 in northern ecosystems across time, space, and species using the nested exposure model - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D2EM00439A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. wolkersdorfer.info [wolkersdorfer.info]

- 8. mdpi.com [mdpi.com]

- 9. Equilibrium Porewater Measurement of PCBs and PAHs Using Direct Water Extraction and Comparison with Passive Sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. lspa.memberclicks.net [lspa.memberclicks.net]

- 13. Molecular mechanisms involved in the toxic effects of polychlorinated biphenyls (PCBs) and brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genotoxic effects of polychlorinated biphenils (PCB153, 138, 101,118) in a fish cell line (RTG-2) [air.unimi.it]

A Technical Guide to the Historical Emissions and Global Distribution of PCB 153

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical emissions, global distribution, and analytical methodologies for Polychlorinated Biphenyl (B1667301) (PCB) congener 153. This persistent organic pollutant (POP) continues to be a significant environmental and health concern due to its toxicity, bioaccumulation, and long-range transport. This document summarizes key quantitative data, details experimental protocols for its detection, and visualizes important pathways and workflows.

Historical Emissions of PCB 153

The total global production of PCBs between 1930 and 1993 is estimated at 1.324 million tonnes.[1] PCB 153 (2,2',4,4',5,5'-hexachlorobiphenyl) is one of the most persistent and bioaccumulative PCB congeners. Initial estimates of total global historical emissions of PCB 153 were around 2600 tonnes. However, updated scenarios that include emissions from production and formulation, primarily during the 1950s and 1960s, have increased this estimate to 4700 tonnes.[2] The primary uses of PCBs were in "closed" applications like electrical transformers and capacitors, and "open" applications such as in paints, sealants, and carbonless copy paper.[1]

Emissions have generally been declining since the 1970s and 1980s when production was banned in many countries.[3][4] For instance, in the Baltic Sea region, annual atmospheric emissions of PCB-153 decreased by 83% between 1990 and 2021.[5] However, PCBs are still released into the environment from remaining in-use equipment, waste disposal sites, and the recycling of materials containing PCBs.[4][6][7] These ongoing emissions contribute to the continued presence of PCB 153 in the environment.[4]

Table 1: Estimated Historical Emissions of PCB 153

| Emission Source Category | Estimated Global Emissions (tonnes) | Primary Emission Period | Reference |

| Initial Estimate | 2600 | 1930s - 1990s | [2] |

| Updated Estimate (including production/formulation) | 4700 | 1950s - 1960s (peak) | [2] |

Global Distribution of PCB 153

Due to its persistence and semi-volatile nature, PCB 153 has undergone long-range atmospheric transport, leading to its ubiquitous global distribution, including in remote regions like the Arctic and Antarctic.[3][8][9]

Distribution in Environmental Compartments

-

Atmosphere: PCB 153 is present in the atmosphere globally. While concentrations have been declining in many regions, it is still detectable in both gaseous and particulate phases.[3][10]

-

Soils and Sediments: Soils and sediments act as significant sinks for PCBs.[11][12][13] Resuspension of contaminated sediments can re-introduce PCBs into the water column.[11]

-

Water: PCB 153 is found in freshwater and marine environments, from surface waters to deep ocean trenches.[13][14] Its low water solubility means it is often associated with particulate matter.

-

Biota: Due to its lipophilic nature, PCB 153 bioaccumulates in the fatty tissues of organisms and biomagnifies up the food chain.[9] High concentrations are found in top predators such as marine mammals and birds.[3][15] It is also commonly detected in human tissues, including blood and milk.[2][16][17]

Table 2: Representative Concentrations of PCB 153 in Various Matrices

| Environmental Matrix | Location | Concentration Range | Reference |

| Human Milk | Europe (2001-2002) | 16 - 170 ng/g lipid | [2] |

| Air | Arctic (Pallas, Alert, Zeppelin; 1997-2009) | Declining trends observed | [3] |

| Water (dissolved) | Remobilized Sediment Experiment | Increased from 0.82 to 4.82 ng/L | [11] |

| Water (particulate) | Remobilized Sediment Experiment | Increased from 0.22 to 202.21 ng/L | [11] |

| Sediments | Nakdong River Basin, South Korea | Up to 76.67 µg/kg | [13] |

| Biota (Arctic Seabirds) | Arctic | Modeled concentrations reflect emission trends | [15] |

| Human Serum | Highly Polluted Area, Italy (2003-2015) | Geometric mean decreased from 35.4 to 23.0 ng/mL | [17] |

Experimental Protocols for PCB 153 Analysis

The standard analytical method for the determination of PCB 153 in environmental samples is gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).[18] GC-MS/MS (tandem mass spectrometry) offers higher selectivity and sensitivity, which is particularly useful for complex matrices.[19][20]

Sample Preparation

The initial step involves extracting PCBs from the sample matrix. The choice of extraction method depends on the sample type.

-

Solid Samples (Soil, Sediment, Tissue):

-

Liquid Samples (Water, Blood Serum):

Cleanup (Interference Removal)

Crude extracts contain co-extracted substances (e.g., lipids, other organic compounds) that can interfere with the GC analysis. Cleanup procedures are essential to remove these interferences.

-

Adsorption Chromatography: Using columns packed with adsorbents like silica (B1680970) gel, Florisil, or alumina. Different solvents are used to elute fractions containing PCBs while retaining interferences.[22]

-

Gel Permeation Chromatography (GPC): Separates compounds based on their molecular size, effectively removing large molecules like lipids.

Instrumental Analysis

-

Gas Chromatography (GC): A capillary column (e.g., DB-5ms) is used to separate the different PCB congeners.[24]

-

Mass Spectrometry (MS): The mass spectrometer is used for detection and quantification. It can be operated in different modes:

Signaling Pathways and Experimental Workflows

PCB 153 is known to interfere with several intracellular signaling pathways, contributing to its toxic effects.

Signaling Pathways Affected by PCB 153

-

Epidermal Growth Factor Receptor (EGFR) Signaling: PCB 153 has been shown to decrease EGFR phosphorylation, which can impact downstream pathways like PI3K/Akt and mTOR.[27]

-

PI3K/Akt and ERK Signaling: These pathways are involved in cell survival and proliferation. PCB 153 can co-activate these pathways, leading to NF-κB activation and inhibition of apoptosis.[28]

-

NF-κB Pathway: This pathway is crucial for immune responses and inflammation. NDL-PCBs like PCB 153 can impair macrophage responsiveness to stimuli like lipopolysaccharide (LPS) through the involvement of the NF-κB pathway.[29]

-

FoxO Signaling Pathway: Developmental exposure to PCB 153 can lead to the enrichment of genes related to the FoxO signaling pathway, which is linked to insulin (B600854) signaling and metabolism.[28]

-

Wnt/β-catenin Signaling: PCB 153 can induce the degradation of adherens junction proteins and inhibit β-catenin-dependent transcription in liver cells.[30]

Visualizations

References

- 1. eea.europa.eu [eea.europa.eu]

- 2. Predicting global scale exposure of humans to PCB 153 from historical emissions - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C8EM00023A [pubs.rsc.org]

- 3. Polychlorinated biphenyls (PCBs) as sentinels for the elucidation of Arctic environmental change processes: a comprehensive review combined with ArcRisk project results - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. helcom.fi [helcom.fi]

- 6. nilu.com [nilu.com]

- 7. researchgate.net [researchgate.net]

- 8. mcm.lternet.edu [mcm.lternet.edu]

- 9. A state-of-the-science review of polychlorinated biphenyl exposures at background levels: relative contributions of exposure routes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. drs.nio.res.in [drs.nio.res.in]

- 15. Investigating the impact of climate change on PCB-153 exposure in Arctic seabirds with the nested exposure model - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00584H [pubs.rsc.org]

- 16. [Blood PCB analysis by capillary column-gas chromatograph/quadruple mass spectrometer--comparison with packed column-electron capture detector/gas chromatograph] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Temporal trends of polychlorinated biphenyls serum levels in subjects living in a highly polluted area from 2003 to 2015: a follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. shimadzu.com [shimadzu.com]

- 21. researchgate.net [researchgate.net]

- 22. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pjoes.com [pjoes.com]

- 24. agilent.com [agilent.com]

- 25. Environmental determinants of polychlorinated biphenyl concentrations in residential carpet dust - PMC [pmc.ncbi.nlm.nih.gov]

- 26. peakscientific.com [peakscientific.com]

- 27. Polychlorinated Biphenyls Disrupt Hepatic Epidermal Growth Factor Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Developmental Exposure to PCB153 (2,2’,4,4’,5,5’-Hexachlorobiphenyl) Alters Circadian Rhythms and the Expression of Clock and Metabolic Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Polychlorinated Biphenyls (PCB 101, 153, and 180) Impair Murine Macrophage Responsiveness to Lipopolysaccharide: Involvement of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',4,4',5,5'-Hexachlorobiphenyl, commonly known as PCB 153, is a prominent member of the polychlorinated biphenyl (B1667301) (PCB) class of persistent organic pollutants.[1] Due to their chemical stability and widespread industrial use in the past, PCBs are ubiquitous environmental contaminants that bioaccumulate in the food chain.[2] PCB 153 is a di-ortho substituted, non-planar congener and is one of the most abundant PCBs detected in environmental and biological samples.[3] This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, toxicological profile, metabolic fate, and relevant experimental methodologies.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1,2,4-trichloro-5-(2,4,5-trichlorophenyl)benzene[1] |

| CAS Number | 35065-27-1[1] |

| Synonyms | PCB 153, 2,4,5,2',4',5'-Hexachlorobiphenyl[1] |

| Molecular Formula | C₁₂H₄Cl₆[1] |

| Molecular Weight | 360.88 g/mol [4] |

Physicochemical Properties

The physicochemical properties of PCB 153 contribute to its environmental persistence and lipophilicity.

| Property | Value | Reference |

| Melting Point | 103-104 °C | --INVALID-LINK-- |

| Boiling Point | 405.3 °C (Predicted) | --INVALID-LINK-- |

| Vapor Pressure | 7.7 x 10⁻⁶ mm Hg at 25 °C | --INVALID-LINK-- |

| Water Solubility | 0.09 µg/L at 25 °C | --INVALID-LINK-- |

| Log Kow (Octanol/Water Partition Coefficient) | 6.91 | --INVALID-LINK-- |

Toxicological Profile

PCB 153 is classified as a non-dioxin-like PCB and exhibits a different toxicological profile from its coplanar counterparts. Its primary mechanisms of toxicity involve the induction of cytochrome P-450 enzymes and disruption of cellular signaling pathways.[3]

Acute and Chronic Toxicity

Studies in animal models have demonstrated a range of toxic effects following exposure to PCB 153.

| Study Type | Species | Route | Dose/Concentration | Observed Effects | NOAEL/LOAEL |

| Subchronic Oral Toxicity (90 days) | Rat | Dietary | 0.05, 0.5, 5.0, 50 ppm | Enlarged, fatty liver; changes in brain biogenic amines; histological changes in thyroid and liver. | NOAEL: 0.5 ppm (34 µg/kg bw/day)[5] |

| Carcinogenicity (2 years) | Rat (Female) | Gavage | 4.6 - 1,000 µg/kg/day | Increased incidence of cholangiocarcinoma, hepatocellular adenoma, and uterine stromal polyps. | Not established in this study.[2] |

Mechanism of Action

The toxic effects of PCB 153 are mediated through several mechanisms, including the activation of the Aryl Hydrocarbon Receptor (AHR), although it is not a classic high-affinity AHR ligand like dioxins.

-

Aryl Hydrocarbon Receptor (AHR) Pathway: While not a potent AHR agonist, PCB 153 can weakly interact with the AHR, leading to downstream gene expression changes.

-

Cytochrome P450 Induction: PCB 153 is a potent inducer of CYP2B and CYP3A families of enzymes.[3] This can alter the metabolism of endogenous and xenobiotic compounds.

-

Endocrine Disruption: PCBs, including PCB 153, have been shown to interfere with thyroid hormone homeostasis and exhibit estrogenic or anti-estrogenic activities.

-

Neurotoxicity: Studies have indicated that PCB 153 can alter neurotransmitter levels, particularly dopamine, in the brain.[5]

Metabolic Fate

The metabolism of PCB 153 is generally slow, especially in humans, which contributes to its long biological half-life and bioaccumulation.[1]

-

Human: In human hepatic microsomes, PCB 153 is not significantly metabolized.[1]

-

Rodents: In rats and mice, PCB 153 can be metabolized to a minor extent to form hydroxylated metabolites, such as 2,2',4,4',5,5'-hexachloro-3-biphenylol.[1]

-

Excretion: The primary route of excretion for PCB metabolites is through the bile and feces.[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis method for symmetrical PCBs like PCB 153 is the Ullmann condensation reaction.

Methodology:

-

Starting Material: 1,2,4-trichlorobenzene.

-

Reaction: The starting material is coupled in the presence of a copper catalyst at elevated temperatures.

-

Purification: The resulting mixture of PCB congeners is purified using techniques such as column chromatography to isolate the desired this compound.

Analysis of this compound in Environmental and Biological Samples

The standard method for the quantification of PCB 153 is gas chromatography (GC) coupled with an electron capture detector (ECD) or mass spectrometry (MS).

Sample Preparation and Extraction (General Workflow):

-

Matrix-Specific Extraction:

-

Soil/Sediment: Soxhlet extraction with a non-polar solvent like hexane (B92381) or a mixture of hexane and acetone.

-

Biological Tissues (e.g., adipose, liver): Homogenization followed by solvent extraction and lipid removal, often using gel permeation chromatography (GPC) or Florisil cleanup.[6]

-

Water: Liquid-liquid extraction with a non-polar solvent.

-

-

Cleanup: The crude extract is subjected to cleanup procedures to remove interfering compounds. This typically involves column chromatography using adsorbents like silica (B1680970) gel, alumina, or Florisil.

-

Concentration: The cleaned extract is concentrated to a small volume before instrumental analysis.

Instrumental Analysis:

-

Gas Chromatography (GC): A high-resolution capillary column is used to separate the individual PCB congeners.

-

Detection:

-

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds.

-

Mass Spectrometry (MS): Provides definitive identification and quantification based on the mass-to-charge ratio of the molecule and its fragments.

-

Visualizations

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activation by PCB 153.

General Workflow for PCB 153 Analysis

Caption: A generalized experimental workflow for the analysis of PCB 153.

References

- 1. This compound | C12H4Cl6 | CID 37034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NTP technical report on the toxicology and carcinogenesis studies of this compound (PCB 153) (CAS No. 35065-27-1) in female Harlan Sprague-Dawley rats (Gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of 3,3',4,4'-tetrachlorobiphenyl and this compound on the induction of hepatic lipid peroxidation and cytochrome P-450 associated enzyme activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accustandard.com [accustandard.com]

- 5. Toxicity of this compound in rats: effects following 90-day oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

The Core Mechanism of Action of Non-Coplanar PCBs: A Technical Guide on PCB 153

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that have garnered significant attention due to their widespread environmental contamination and adverse health effects.[1] While the toxicity of coplanar, or dioxin-like, PCBs is primarily mediated by the aryl hydrocarbon receptor (AhR), the mechanisms of action for non-coplanar PCBs (ncPCBs), which have low affinity for the AhR, are distinct and complex.[1][2][3] These ortho-substituted congeners, such as the prevalent 2,2',4,4',5,5'-hexachlorobiphenyl (PCB 153), are now understood to exert significant biological effects through a variety of AhR-independent pathways.[3][4]

This technical guide provides an in-depth exploration of the core mechanisms of action of ncPCBs, with a specific focus on PCB 153. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the molecular toxicology of these compounds.

Primary Mechanisms of Action of PCB 153

The toxicological profile of PCB 153 is multifaceted, stemming from its ability to interfere with fundamental cellular processes. Unlike coplanar PCBs, its actions are not initiated by high-affinity binding to the Ah receptor.[1] Instead, its primary mechanisms include the sensitization of ryanodine (B192298) receptors leading to calcium dysregulation, activation of nuclear receptors, induction of oxidative stress, and disruption of key cellular signaling cascades.

Ryanodine Receptor (RyR) Sensitization and Calcium Dysregulation

A principal mechanism of ncPCB toxicity is the disruption of intracellular calcium (Ca2+) homeostasis.[1][5] Non-coplanar congeners, including PCB 153, have been shown to directly enhance the activity of ryanodine receptors (RyRs), which are critical Ca2+ release channels located on the endoplasmic and sarcoplasmic reticulum.[6][7]

This interaction sensitizes the RyR channels to activation by endogenous ligands, leading to uncontrolled release of Ca2+ from intracellular stores.[1][8] The structure-activity relationship for this interaction is specific, with ortho-chlorine substitutions being a key determinant of a congener's potency toward RyRs.[7][8] This sustained elevation of cytosolic Ca2+ can trigger a cascade of downstream events, including altered neuronal growth, impaired muscle function, and apoptosis.[5][7]

Caption: Pathway of PCB 153-induced Ryanodine Receptor sensitization and subsequent calcium dysregulation.

Activation of Nuclear Receptors

PCB 153 and other ncPCBs can act as direct agonists for nuclear receptors, specifically the Pregnane X Receptor (PXR) and the Constitutive Androstane (B1237026) Receptor (CAR).[2][9][10] This interaction is distinct from the AhR pathway activated by coplanar PCBs.[2] Activation of PXR and CAR leads to the transcriptional induction of target genes, most notably those encoding for cytochrome P450 (CYP) enzymes like CYP2B and CYP3A.[11][12] This induction of metabolic enzymes can alter the biotransformation of both endogenous and xenobiotic compounds and contributes to the "phenobarbital-like" activity of these PCBs.[9][11] Chronic activation of these nuclear receptors has been linked to metabolic dysfunction and disease.[9]

Caption: Activation of nuclear receptors PXR and CAR by PCB 153, leading to downstream gene induction.

Induction of Oxidative Stress

Exposure to PCB 153 is strongly associated with the induction of oxidative stress in various cell types, including liver cells and neurons.[13][14] The proposed mechanism involves an increase in reactive oxygen species (ROS) production, which can overwhelm the cell's antioxidant defenses.[15][16] In-silico analyses suggest that PCB 153 may act through the TNF receptor, leading to oxidative stress involving metallothionein (B12644479) gene families and subsequent apoptosis via the Fas receptor signaling pathway.[13] This is distinct from coplanar PCBs, which tend to induce oxidative stress through the AhR and CYP1A1 activity.[13] PCB 153 has also been shown to decrease the expression of key antioxidant enzymes like glutathione (B108866) peroxidase (GPx1).[15]

Endocrine Disruption

PCB 153 is a potent endocrine-disrupting compound (EDC).[17][18] Its effects are wide-ranging and include:

-

Thyroid Hormone Homeostasis : PCB 153 disrupts the thyroid system by affecting the biosynthesis, biotransformation, and metabolism of thyroid hormones.[17] It can decrease serum levels of total thyroxine (TT4) and total triiodothyronine (TT3) and reduce the expression of proteins essential for hormone synthesis and regulation, such as the TSH receptor.[17]

-

Steroidogenesis : In ovarian cells, PCB 153 can alter steroid production, decreasing estradiol (B170435) (E2) secretion and increasing progesterone (B1679170) (P4) secretion, suggesting a disruption of the aromatization process.[19]

-

Metabolic Disruption : PCB 153 has been identified as a diet-dependent obesogen that can worsen nonalcoholic fatty liver disease (NAFLD).[20] It promotes lipid accumulation by up-regulating lipid biosynthesis genes and down-regulating beta-oxidation genes.[20] Furthermore, it can induce metabolic dysfunction through the activation of ROS/NF-κB signaling.[15]

Neurotoxicity

The neurotoxic effects of ncPCBs are a significant concern, particularly in the context of developmental exposure.[14][21] PCB 153 contributes to neurotoxicity by:

-